molecular formula C17H20N2O3 B12805043 5-Allyl-1-benzyl-5-isopropyl barbituric acid CAS No. 73680-95-2

5-Allyl-1-benzyl-5-isopropyl barbituric acid

Cat. No.: B12805043
CAS No.: 73680-95-2
M. Wt: 300.35 g/mol
InChI Key: UTBDPHLYKXFUAA-UHFFFAOYSA-N
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Description

5-Allyl-1-benzyl-5-isopropyl barbituric acid is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure that includes allyl, benzyl, and isopropyl groups attached to the barbituric acid core. Barbituric acid derivatives have been widely studied for their pharmacological properties, particularly as central nervous system depressants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1-benzyl-5-isopropyl barbituric acid typically involves the condensation of barbituric acid with appropriate aldehydes or ketones in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C) are usually sufficient.

    Solvent: Common solvents include ethanol, methanol, or water.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1-benzyl-5-isopropyl barbituric acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

5-Allyl-1-benzyl-5-isopropyl barbituric acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a sedative or hypnotic agent, similar to other barbiturates.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Allyl-1-benzyl-5-isopropyl barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a sedative or hypnotic effect. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-phenylbarbituric acid: Another barbiturate derivative with similar sedative properties.

    5-Allyl-5-isopropylbarbituric acid: Lacks the benzyl group but shares the allyl and isopropyl groups.

    Barbituric acid: The parent compound of all barbiturate derivatives.

Uniqueness

5-Allyl-1-benzyl-5-isopropyl barbituric acid is unique due to its specific combination of allyl, benzyl, and isopropyl groups, which may confer distinct pharmacological properties compared to other barbiturates. This unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects or side effect profiles.

Properties

IUPAC Name

1-benzyl-5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-10-17(12(2)3)14(20)18-16(22)19(15(17)21)11-13-8-6-5-7-9-13/h4-9,12H,1,10-11H2,2-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBDPHLYKXFUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994530
Record name 3-Benzyl-6-hydroxy-5-(propan-2-yl)-5-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73680-95-2
Record name Barbituric acid, 5-allyl-1-benzyl-5-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-hydroxy-5-(propan-2-yl)-5-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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